molecular formula C12H19N3O3S B2960872 4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2097921-70-3

4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2960872
CAS RN: 2097921-70-3
M. Wt: 285.36
InChI Key: IXCKYXAHZSUMIC-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound with the molecular formula C12H19N3O3S and a molecular weight of 285.36. It is a derivative of pyrimidine, which is a six-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, involves several steps. The process typically starts with the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine . This is followed by methylation with dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine . The final step is oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide to afford the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . This ring is substituted at the 4 and 6 positions with methyl groups, and at the 2 position with a ((1-(methylsulfonyl)piperidin-3-yl)oxy) group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclocondensation, methylation, and oxidation . These reactions involve the formation of new bonds and the breaking of existing ones, leading to the transformation of the starting materials into the desired product.


Physical And Chemical Properties Analysis

“this compound” is a crystalline solid with a melting point of 80°C to 85°C . It has a molecular weight of 285.36 and a molecular formula of C12H19N3O3S.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : A mild synthesis method for 4,6-dimethyl-2-(methylsulfonyl) pyrimidine has been developed, which involves cyclization, methylation, and oxidation processes, demonstrating the compound's synthesis from acetylacetone with a total yield of 61.23% (S. Hongbin, 2011). Another approach describes a convenient and efficient three-step synthesis, highlighting the versatility in synthesizing this compound (Defeng Xu, Zhiling Zhu, & Ziqi Wang, 2013).

  • Crystal Structures : Research on pyrimethamine derivatives, closely related to the compound , has elucidated crystal structures and hydrogen-bonding interactions, providing insights into their potential biological applications and interaction mechanisms (K. Balasubramani, P. Muthiah, & D. Lynch, 2007).

Biological and Chemical Properties

  • Antiproliferative Activity : Certain derivatives, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and tested for antiproliferative activity against human cancer cell lines, showing potential as anticancer agents (L. Mallesha et al., 2012).

  • Antioxidant Candidates : Compounds with pyrimidine structures have been evaluated for their antioxidant properties, indicating their potential in treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Hongxiao Jin et al., 2010).

  • Corrosion Inhibition : Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron, providing insights into their potential industrial applications (S. Kaya et al., 2016).

Environmental and Green Chemistry

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be stored at ambient temperatures .

Future Directions

The synthesis of “4,6-Dimethyl-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine” and other pyrimidine derivatives is an important area of research in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key task . Furthermore, the exploration of the pharmaceutical applications of synthetic and natural piperidines is a promising direction for future research .

properties

IUPAC Name

4,6-dimethyl-2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9-7-10(2)14-12(13-9)18-11-5-4-6-15(8-11)19(3,16)17/h7,11H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCKYXAHZSUMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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